molecular formula C23H23N5O5 B2677608 2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide CAS No. 1251707-07-9

2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide

Cat. No. B2677608
M. Wt: 449.467
InChI Key: VFLSJEXIJAHXSV-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a fluoro group, a methyl group, an oxadiazole ring, a pyrimidinone ring, and an indole ring. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound’s structure includes several rings, which could contribute to its stability. The presence of the fluoro group could also affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups it contains. For example, the fluoro group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and the functional groups it contains. For example, the presence of the fluoro group could affect the compound’s polarity .

Scientific Research Applications

    Indole Derivatives

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Indole derivatives are important in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : The synthesis of indole derivatives can be achieved through various methods, including reaction between ketones, formaldehyde and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, or conjugate addition of N-heterocycles to α,β-unsaturated ketones .
    • Results or Outcomes : Indole derivatives have shown various biological effects. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .

    [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

    • Scientific Field : Antiviral and Antimicrobial Research
    • Summary of Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-31-18-9-8-16(14-19(18)32-2)10-11-24-20(29)15-28-23(30)27-13-12-25-22(21(27)26-28)33-17-6-4-3-5-7-17/h3-9,12-14H,10-11,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLSJEXIJAHXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

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